
α-helical CRF 9-41
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
α-Helical corticotropin-releasing factor 9-41 is a synthetic peptide that acts as an antagonist of corticotropin-releasing factor receptors. It is derived from the corticotropin-releasing factor peptide and has been modified to enhance its α-helical structure, which is crucial for its biological activity .
準備方法
The synthesis of α-helical corticotropin-releasing factor 9-41 involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents, and deprotecting agents to ensure the correct sequence and structure of the peptide .
Industrial production methods for α-helical corticotropin-releasing factor 9-41 are similar to those used in laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions, such as temperature, pH, and solvent systems, to maximize yield and purity .
化学反応の分析
α-Helical corticotropin-releasing factor 9-41 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles for substitution reactions .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of α-helical corticotropin-releasing factor 9-41 can lead to the formation of disulfide bonds, while reduction can break these bonds, resulting in a linear peptide .
科学的研究の応用
Anxiety and Stress Research
Numerous studies have utilized α-helical CRF 9-41 to investigate its effects on anxiety-like behaviors in animal models. For instance:
- Case Study : A study demonstrated that administration of this compound significantly reduced distress vocalizations in chicks subjected to isolation stress, indicating its potential to mitigate anxiety symptoms .
Study | Method | Findings |
---|---|---|
Injection in chicks | Reduced distress vocalizations compared to control | |
ICV injection in rats | Decreased freezing responses and increased GABA levels during fear conditioning |
Motor Learning
Research has also explored the role of this compound in motor learning. A study showed that rats injected with this compound exhibited improved performance on motor tasks compared to control groups, suggesting its influence on motor skills acquisition .
Parameter | Control Group (PBS) | This compound Group |
---|---|---|
Walking Duration (s) | 20.0 ± 2.8 | 56.1 ± 7.2 |
Visceral Hypersensitivity
In gastrointestinal studies, this compound has been shown to prevent stress-induced visceral hypersensitivity, although it did not reverse existing hypersensitivity once established . This highlights its potential use in gastrointestinal disorders linked to stress.
作用機序
The mechanism of action of α-helical corticotropin-releasing factor 9-41 involves its interaction with corticotropin-releasing factor receptors. It acts as a competitive antagonist of corticotropin-releasing factor 2 receptors and a partial agonist of corticotropin-releasing factor 1 receptors . By binding to these receptors, α-helical corticotropin-releasing factor 9-41 inhibits the effects of endogenous corticotropin-releasing factor, thereby modulating stress and anxiety responses .
類似化合物との比較
α-Helical corticotropin-releasing factor 9-41 is unique in its ability to selectively interact with corticotropin-releasing factor receptors. Similar compounds include astressin and other synthetic corticotropin-releasing factor peptides, which also act as antagonists of corticotropin-releasing factor receptors but may have different binding affinities and biological activities .
生物活性
α-Helical CRF 9-41 (also known as α-hCRF 9-41) is a synthetic peptide that acts as a non-selective antagonist of corticotropin-releasing factor (CRF) receptors. It has been extensively studied for its biological activity, particularly in relation to stress response, anxiety, and various neurobiological functions. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound primarily functions by binding to CRF receptors, preventing the action of endogenous CRF. The compound has been shown to exhibit differential antagonist activity across various biological assays. For instance, studies indicate that an antagonist:agonist ratio ranging from 6:1 to 3000:1 is necessary to inhibit CRF-induced physiological responses such as elevations in plasma catecholamines and ACTH levels .
In Vivo Studies
In various in vivo models, this compound has demonstrated significant effects on behavior and physiological responses:
- Stress-Induced Behavior : In a study involving chicks, this compound was administered intracerebroventricularly (i.c.v.) and significantly suppressed distress vocalizations induced by isolation . This suggests its potential role in modulating stress responses.
- Motor Learning : Research on rats showed that administration of CRF enhanced motor learning performance on a rotarod test. However, the presence of this compound diminished this effect, indicating its ability to counteract the enhancing effects of CRF on motor skills .
- Fear Responses : In another study, rats treated with this compound exhibited decreased freezing responses during fear conditioning tests, suggesting that the peptide plays a role in fear modulation through its action on the central nucleus of the amygdala .
Data Summary
The following table summarizes key findings from studies involving this compound:
Case Studies
Several case studies highlight the diverse applications of this compound:
- Anxiety Disorders : In a model assessing anxiety-like behaviors, this compound was found to reverse nicotine-induced conditioned anxiety responses but did not affect unconditioned anxiety behaviors . This indicates its potential utility in treating specific anxiety disorders.
- Visceral Hypersensitivity : The peptide was shown to prevent visceral hypersensitivity but could not reverse it once established, suggesting a role in preventive rather than reactive therapeutic strategies .
特性
CAS番号 |
90880-23-2 |
---|---|
分子式 |
C166H274N46O53S2 |
分子量 |
3827 |
同義語 |
Alternative Name: α-helical-Corticotropin-Releasing Factor 9-41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。